D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-
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Overview
Description
D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-: is a synthetic compound that combines the amino acids D-valine and L-proline. This compound is often used in peptide synthesis and has applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- typically involves the following steps:
Protection of the Amino Group: The amino group of D-valine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Coupling Reaction: The protected D-valine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process by performing the coupling and deprotection steps in a controlled manner. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Hydroxyproline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is used as a building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the creation of compounds with specific biological activities.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for understanding the behavior of larger peptides and proteins.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used to design drugs that mimic natural peptides, offering advantages such as increased stability and bioavailability.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in peptide synthesis makes it valuable for creating complex molecules with specific biological functions.
Mechanism of Action
The mechanism of action of D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- involves its interaction with biological targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the structure of the peptide or protein it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
- L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-
- D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl]-
- L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl]-
Uniqueness
D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The combination of D-valine and L-proline provides distinct properties that can be leveraged in the design of peptides with desired characteristics.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in the field of peptide chemistry.
Properties
IUPAC Name |
(2R)-3-methyl-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(13(19)20)16-12(18)10-7-6-8-17(10)14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,18)(H,19,20)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGCHLRUCHBDES-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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